2-(Chlorocarbonyl)allylacetate
Description
2-(Chlorocarbonyl)allylacetate is a chlorinated ester compound characterized by a reactive chlorocarbonyl group (-COCl) and an allyl acetate moiety. The allyl group introduces unsaturated bonds, enhancing reactivity in polymerization or catalytic processes, as seen in Ru(II)-catalyzed hydroaminations .
Key inferred properties:
- Molecular formula: Likely C₆H₇ClO₃ (assuming allyl substitution).
- Reactivity: The chlorocarbonyl group acts as an acylating agent, while the allyl ester may participate in cycloaddition or cross-coupling reactions.
- Hazards: Expected to be corrosive (similar to allyl chlorocarbonate, which causes skin/eye irritation ).
Properties
Molecular Formula |
C6H7ClO3 |
|---|---|
Molecular Weight |
162.57 g/mol |
IUPAC Name |
2-carbonochloridoylprop-2-enyl acetate |
InChI |
InChI=1S/C6H7ClO3/c1-4(6(7)9)3-10-5(2)8/h1,3H2,2H3 |
InChI Key |
CGVXGIYNUYWUTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=C)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorocarbonyl)allylacetate typically involves the reaction of allyl acetate with phosgene (carbonyl chloride) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows: [ \text{CH}_2=\text{CHCH}_2\text{OCOCH}_3 + \text{COCl}_2 \rightarrow \text{CH}_2=\text{CHCH}_2\text{OCOCH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of 2-(Chlorocarbonyl)allylacetate can be achieved through continuous flow processes, ensuring efficient mixing and temperature control. The use of phosgene gas requires stringent safety measures due to its toxicity.
Chemical Reactions Analysis
Types of Reactions: 2-(Chlorocarbonyl)allylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted allyl acetates.
Hydrolysis: Formation of allyl alcohol and acetic acid.
Oxidation: Formation of epoxides.
Reduction: Formation of allyl alcohols.
Scientific Research Applications
2-(Chlorocarbonyl)allylacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug precursors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chlorocarbonyl)allylacetate involves its reactivity towards nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, allowing for various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or undergoing hydrolysis to release active intermediates.
Comparison with Similar Compounds
2-(Chlorocarbonyl)phenyl acetate (CAS 5538-51-2)
- Structure : Aromatic phenyl group replaces the allyl chain.
- Properties :
- Applications : Used in synthesizing acetylated aromatic intermediates. The phenyl group stabilizes the molecule, reducing reactivity compared to allyl derivatives.
Acetoxyacetyl Chloride (CAS 23612-57-9)
- Structure : Contains a chlorocarbonyl group and an acetoxy (-OAc) substituent.
- Properties: Synonyms: 2-(Acetyloxy)acetyl chloride . Reactivity: Highly reactive acylating agent; used in peptide synthesis.
- Key Difference : Lacks the allyl group, limiting participation in unsaturated bond-driven reactions.
Ethyl 2-Chloroacetoacetate
Allyl Chlorocarbonate (CAS 2937-50-0)
- Structure : Allyl group linked to a chlorocarbonate (-OCOCl).
- Properties :
- Contrast : The chlorocarbonate group differs from the chlorocarbonyl-ester in 2-(Chlorocarbonyl)allylacetate, altering electrophilic reactivity.
Comparative Data Table
*Note: Data for 2-(Chlorocarbonyl)allylacetate is inferred from structural analogs.
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